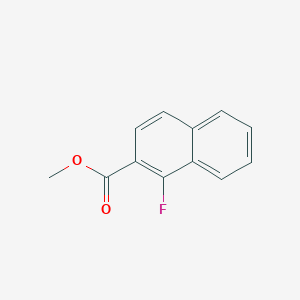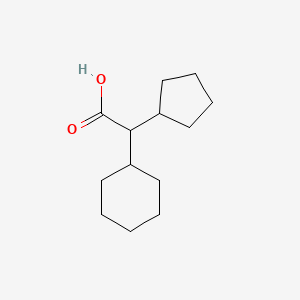
Cyclohexyl(cyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneacetic acid, α-cyclopentyl- is an organic compound with the molecular formula C14H22O2 It is a derivative of cyclohexane and acetic acid, where the acetic acid moiety is substituted with a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneacetic acid, α-cyclopentyl- typically involves the following steps:
Cyclohexane to Cyclohexanone: Cyclohexane is oxidized to cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Cyclohexanone to Cyclohexylacetic Acid: Cyclohexanone undergoes a Grignard reaction with ethyl magnesium bromide to form cyclohexylacetic acid.
Cyclohexylacetic Acid to α-Cyclopentyl-Cyclohexaneacetic Acid: The final step involves the alkylation of cyclohexylacetic acid with cyclopentyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of cyclohexaneacetic acid, α-cyclopentyl- can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as palladium on carbon can be employed to facilitate hydrogenation steps, and advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneacetic acid, α-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexaneacetic acid derivatives with additional functional groups.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various cyclohexaneacetic acid derivatives, alcohols, and halogenated compounds.
Scientific Research Applications
Cyclohexaneacetic acid, α-cyclopentyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexaneacetic acid, α-cyclopentyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: Similar structure but lacks the cyclopentyl group.
Cyclopentylacetic acid: Contains a cyclopentyl group but lacks the cyclohexane ring.
Cyclohexanepropionic acid: Similar to cyclohexaneacetic acid but with a propionic acid moiety.
Uniqueness
Cyclohexaneacetic acid, α-cyclopentyl- is unique due to the presence of both cyclohexane and cyclopentyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
5441-75-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-cyclohexyl-2-cyclopentylacetic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |
InChI Key |
YPTKBGIFVCKXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



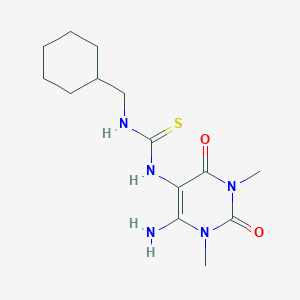
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
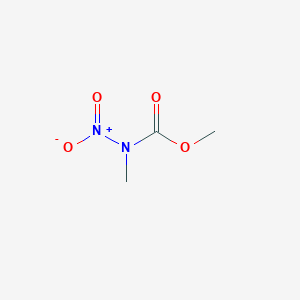
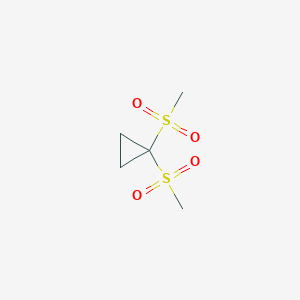
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

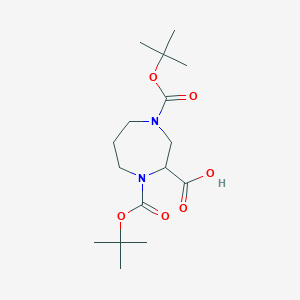
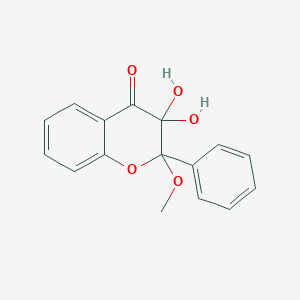
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
